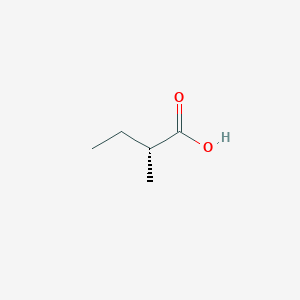

(R)-2-甲基丁酸

描述

“®-2-Methylbutanoic acid” is an organic compound that belongs to the class of carboxylic acids. It is chiral, meaning it has a specific orientation in space, denoted by the “®” in its name . The “R” stands for “rectus”, which is Latin for “right”, indicating the direction of rotation of the compound .

Molecular Structure Analysis

The molecular structure of “®-2-Methylbutanoic acid” can be analyzed using various software tools such as ChemDraw, HyperChem, and GuassView 5.0 . These tools can help establish a molecular structure model with strong universality and stability .Chemical Reactions Analysis

Carboxylic acids, including “®-2-Methylbutanoic acid”, can undergo a variety of chemical reactions. For example, they can react with active metals to yield hydrogen gas . They can also participate in acid-base reactions in aqueous solution .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Methylbutanoic acid” can be analyzed statistically . Such analysis can reveal differences in interface and surface regions of all physical chemical properties of residues .科学研究应用

发酵和风味分析

- 饮料发酵: (R)-2-甲基丁酸在用香菇发酵的饮料的风味特征中起着重要作用。其转化为(R)-甲基2-甲基丁酸酯,一个关键的风味化合物,已经进行了详细研究(Zhang et al., 2018)。

- 葡萄酒分析: 研究了乙酸2-羟基-3-甲基丁酸在葡萄酒中的存在和感官影响,与(R)-2-甲基丁酸相关,显示了其在葡萄酒香气特征中的作用(Gammacurta et al., 2018)。

手性光学和构象研究

- 手性光学性质: 进行了关于(R)-2-甲基丁酸及相关化合物手性光学性质的研究,以了解它们的构象平衡(Korver & Gorkom, 1974)。

对映体合成和分离

- 对映体合成: 对(R)-和(S)-4-氨基-3-甲基丁酸的化酶合成研究展示了(R)-2-甲基丁酸在对映选择性合成中的多功能性(Andruszkiewicz et al., 1990)。

表面化学和吸附

- 表面的手性模板: (S)-2-甲基丁酸在Pt(111)单晶表面的吸附特性突显了它在手性表面化学中的潜力(Lee & Zaera, 2006)。

新化合物鉴定

- 在植物结瘤中的鉴定: 在莲属植物根部的根瘤中鉴定出一种新的氨基酸,2,4-二氨基-3-甲基丁酸,显示了相关化合物的生化重要性(Shaw et al., 1981)。

未来方向

作用机制

Target of Action

It’s known that short-chain fatty acids, including ®-2-methylbutanoic acid, can interact with various cellular components, influencing metabolic and signaling pathways .

Mode of Action

Short-chain fatty acids are known to diffuse passively across the cell membrane, where they can affect cellular metabolism and signaling . They can also act as signaling molecules, interacting with G-protein-coupled receptors to modulate cellular responses .

Biochemical Pathways

®-2-Methylbutanoic acid, like other short-chain fatty acids, is involved in various biochemical pathways. It can be metabolized in the citric acid cycle, a crucial pathway for energy production .

Pharmacokinetics

Short-chain fatty acids are generally rapidly absorbed and metabolized in the body, contributing to their bioavailability .

Result of Action

Short-chain fatty acids can influence cellular metabolism and signaling, potentially affecting cell growth and function .

Action Environment

The action of ®-2-Methylbutanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the molecule, potentially influencing its absorption and distribution . Additionally, the presence of other metabolites and molecules can impact its metabolism and action .

属性

IUPAC Name |

(2R)-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMNBDJUVNPJU-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8091536 | |

| Record name | (2R)-2-Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8091536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Methylbutanoic acid | |

CAS RN |

32231-50-8 | |

| Record name | (-)-2-Methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32231-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8091536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does steam treatment affect the levels of (R)-2-Methylbutanoic acid in instant coffee?

A1: Research suggests that steam treatment, a common process in instant coffee production, might not significantly impact (R)-2-Methylbutanoic acid levels. A study comparing steam-treated and untreated Arabica instant coffees found that while other volatile acids like (S)-2-Methylbutanoic acid and 3-Methylbutanoic acid showed significant reductions (41-80%) after steam treatment, (R)-2-Methylbutanoic acid did not exhibit the same trend []. This suggests that (R)-2-Methylbutanoic acid might be more resistant to degradation or volatilization under the conditions of steam treatment.

Q2: Are there more reliable markers than (R)-2-Methylbutanoic acid for detecting steam treatment in instant coffee?

A2: Yes, the research suggests that other volatile acids might be more suitable indicators of steam treatment in instant coffee. The study found that (S)-2-Methylbutanoic acid and 3-Methylbutanoic acid exhibited consistent and significant reductions in concentration after steam treatment []. Therefore, these two acids appear to be more sensitive markers for detecting steam treatment compared to (R)-2-Methylbutanoic acid.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)

![Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B118655.png)

![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)

![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)